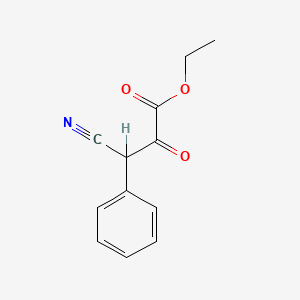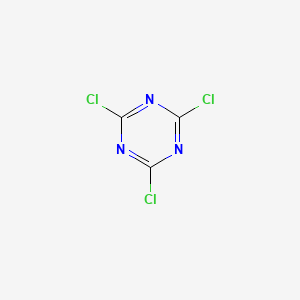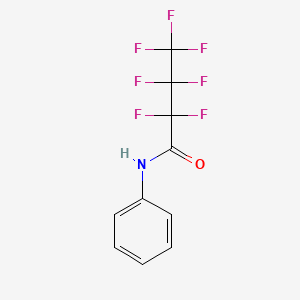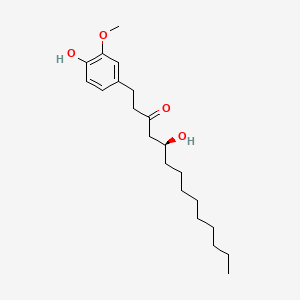
10-Gingerol
Übersicht
Beschreibung
Gingerol, also known as (10)-gingerol, is a major phenolic compound found in ginger, a popular spice and medicinal plant. It is a member of the gingerols family, which are known for their antioxidant, anti-inflammatory, and anti-tumor activities. Gingerol has been studied extensively for its pharmacological effects and potential therapeutic applications, including its effects on cardiovascular health, cancer, and diabetes.
Wissenschaftliche Forschungsanwendungen
- 10-Gingerol zeigt starke entzündungshemmende Wirkungen. Es moduliert verschiedene Entzündungspfade, was es für Erkrankungen wie Arthritis, Gelenkschmerzen und entzündliche Krankheiten relevant macht .
- Klinische Studien haben seine Auswirkungen auf Kniearthrose und Gelenkschmerzen untersucht und vielversprechende Ergebnisse gezeigt .
- Die Forschung legt nahe, dass this compound bei der Behandlung von Diabetes helfen kann. Es verbessert die Glukoseaufnahme in Zellen und verstärkt die Expression des Glukosetransporters vom Typ 4 (GLUT4) .
- Gingerol-Verbindungen, einschließlich this compound, sind für ihre Brechmittel hemmenden Eigenschaften bekannt. Sie lindern Übelkeit und Erbrechen, die durch verschiedene Faktoren wie Operationen, Schmerzen und Entzündungen hervorgerufen werden .
- This compound zeigt analgetische (schmerzlindernde) Wirkungen. Es kann bei der Behandlung von Schmerzen im Zusammenhang mit verschiedenen Erkrankungen hilfreich sein .
- Gingerol-Verbindungen schützen vor männlicher Unfruchtbarkeit. Ihre antioxidativen und entzündungshemmenden Wirkungen tragen zu einer verbesserten Spermienqualität bei .
Entzündungshemmende Wirkung
Antidiabetisches Potenzial
Brechmittelhemmende (Anti-Übelkeits-) Wirkungen
Schmerzlindernde Eigenschaften
Schutz vor männlicher Unfruchtbarkeit
Potenzial gegen SARS-CoV-2
Zusammenfassend lässt sich sagen, dass this compound vielversprechend als vielseitiger Naturstoff mit Anwendungen in den Bereichen Entzündungen, Diabetes, Übelkeit, Schmerzbehandlung, männliche Fruchtbarkeit und sogar Viruserkrankungen ist. Forscher untersuchen weiterhin sein therapeutisches Potenzial, und zukünftige klinische Studien werden weitere Erkenntnisse liefern . Wenn Sie spezielle Fragen haben oder weitere Einzelheiten benötigen, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
10-Gingerol, a major phenolic lipid found in the rhizomes of ginger, has been found to target several key proteins and pathways. It primarily targets the PI3K/Akt signaling pathway and ADRB2 , a protein associated with various cellular functions including proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets to bring about significant changes in cellular functions. It suppresses the proliferation, migration, invasion, and induces apoptosis through targeting the PI3K/Akt signaling pathway . It also modulates lipid rafts of cells and attenuates the key PI3K/Akt signaling components in lipid rafts .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways , causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines . It also suppresses the gene expression and production of pro-inflammatory cytokines and oxidant agents .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans. After oral dosing, this compound is absorbed and can be detected as glucuronide and sulfate conjugates . The maximum plasma concentration (Cmax) of this compound is 160.49 ng/ml at 38 minutes after administration . The elimination half-life is 336 minutes .
Result of Action
This compound exhibits a wide array of biological activities. It has been found to have anti-inflammatory, antioxidant, and anticancer effects . It can suppress cell adhesion, migration, and invasion, and induce apoptosis more effectively in certain cancer cells compared to normal cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low bioavailability necessitates the development of new and more effective strategies for treatment with gingerols . Recent studies have addressed new drug delivery systems containing gingerols to overcome this problem .
Eigenschaften
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIULWNKTYPZYAN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178079 | |
| Record name | (10)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23513-15-7 | |
| Record name | [10]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10)-Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (10)-GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6ZLI4J0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 10-gingerol exert its anti-inflammatory effects?
A1: this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, which plays a crucial role in inflammation. [] Molecular docking studies suggest that this compound binds more strongly and specifically to the membrane-binding domain of COX-2 compared to COX-1, potentially preventing the binding of the natural substrate, arachidonic acid. []
Q2: What are the molecular targets of this compound in cancer cells?
A2: this compound has been shown to target various signaling pathways involved in cancer cell growth and progression, including:
- PI3K/Akt Pathway: this compound modulates lipid rafts, attenuating PI3K/Akt signaling components, and impacting cholesterol content in radio-resistant triple-negative breast cancer (TNBC) cells. []
- Src/STAT3 Pathway: In hepatocellular carcinoma HepG2 cells, this compound suppresses proliferation by decreasing the phosphorylation levels of Src and STAT3. []
- Cell Cycle Regulation: this compound downregulates cell cycle regulatory proteins (cyclin-dependent kinases and cyclins) in MDA-MB-231 breast cancer cells, leading to G1 phase arrest and inhibiting proliferation. []
- Apoptosis Induction: this compound exhibits pro-apoptotic effects in TNBC cell lines, inducing apoptosis, cell cycle arrest at the sub-G0 phase, and DNA damage. []
Q3: How does this compound affect bone health?
A3: this compound demonstrates anti-osteoclastic activity, suppressing receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in RAW264.7 cells and zebrafish scales. [] It inhibits osteoclast markers (osteoclast-associated immunoglobulin-like receptor, dendrocyte-expressed seven transmembrane protein, matrix metallopeptidase-9) and cathepsin K activity, potentially mitigating osteoporosis. []
Q4: What is the role of this compound in hematopoiesis?
A4: Research suggests that this compound promotes hematopoiesis in zebrafish by:
- Enhancing the expression of gata1 in erythroid cells. []
- Increasing the expression of hematopoietic progenitor markers (cmyb and scl). []
- Promoting hematopoietic recovery from acute hemolytic anemia. []
- Modulating the Bmp/Smad pathway, crucial for hematopoiesis regulation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H34O4, and its molecular weight is 350.49 g/mol.
Q6: Are there any available spectroscopic data for this compound?
A6: While the provided abstracts don't detail specific spectroscopic data, various techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), have been employed to characterize this compound. [, , ] Researchers commonly utilize these techniques to confirm the identity and purity of isolated this compound.
Q7: What is known about the absorption and metabolism of this compound in humans?
A7: Studies reveal that this compound, when administered orally:
- Is rapidly absorbed and metabolized, primarily into glucuronide and sulfate conjugates. [, ]
- Exhibits a short elimination half-life (< 2 hours) in plasma. []
- Shows low concentrations of glucuronide and sulfate metabolites in colon tissues after oral administration. []
- Doesn't accumulate in plasma or colon tissues after multiple daily doses. []
Q8: What analytical methods are used to quantify this compound?
A8: Several methods are employed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, allows for the separation and quantification of this compound and other gingerols/shogaols in ginger extracts and biological samples. [, , , , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, combined with densitometric analysis, offers a rapid and cost-effective method for quantifying this compound in ginger extracts, dietary supplements, and commercial products. [, ]
Q9: How is the quality of this compound assessed?
A9: Quality control measures for this compound include:
- Standardization of Ginger Extracts: Analytical methods like HPLC are employed to ensure consistent concentrations of this compound and other bioactive compounds in ginger extracts used in research and commercial products. [, ]
- Validation of Analytical Methods: Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of the analytical methods used to quantify this compound. []
Q10: What are the potential applications of this compound?
A10: Research highlights the potential of this compound in various areas, including:
- Anti-inflammatory agent: Its ability to inhibit COX-2 suggests potential applications in inflammatory conditions. []
- Anticancer agent: In vitro and in vivo studies indicate its potential as a therapeutic agent for cancers, including TNBC and colorectal cancer. [, , ]
- Osteoporosis management: Its anti-osteoclastic activity makes it a potential candidate for osteoporosis prevention and treatment. []
- Hematopoiesis stimulation: Its ability to promote red blood cell production suggests potential applications in anemia. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



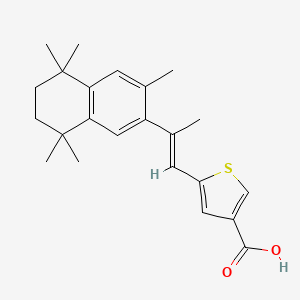
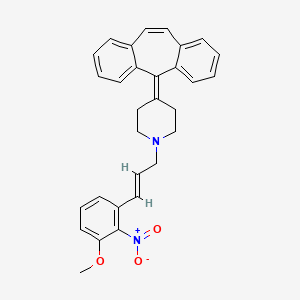
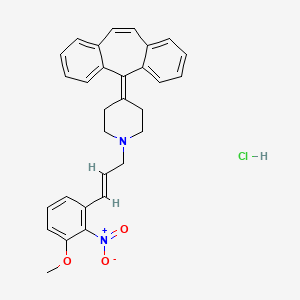


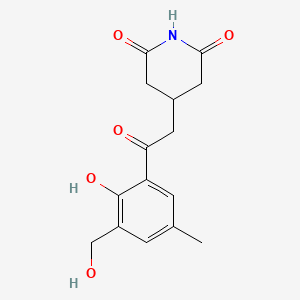

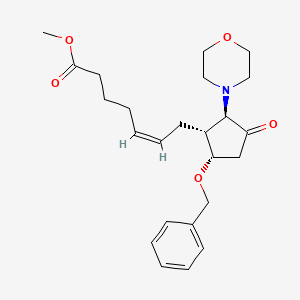
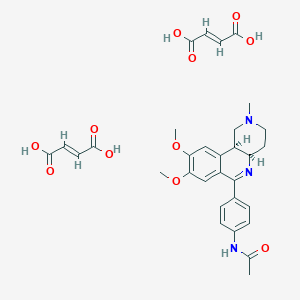

![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
